2,4-Dinitro-N-(2-nitrophenyl)aniline
Description
Chemical Structure and Properties 2,4-Dinitro-N-(2-nitrophenyl)aniline (CAS: 14434-10-7) is a nitro-substituted aromatic amine with the molecular formula C₁₂H₈N₄O₆ and a molecular weight of 304.218 g/mol . The compound features three nitro groups: two at the 2- and 4-positions of the central benzene ring and one on the adjacent 2-nitrophenyl substituent. Its logP value of 3.33 indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents . The compound crystallizes in a monoclinic system (space group P 21/n) with unit cell dimensions a = 8.5347 Å, b = 16.2980 Å, and c = 11.6632 Å .
Applications and Analytical Methods
This compound is primarily used in analytical chemistry for method development. For instance, it has been separated via reverse-phase HPLC using a Newcrom R1 column, highlighting its utility in chromatographic studies . Additionally, derivatives of dinitroaniline are investigated for their biological activity, particularly as inhibitors of tubulin polymerization in plant and protozoan systems .
Properties
CAS No. |
14434-10-7 |
|---|---|
Molecular Formula |
C12H8N4O6 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2,4-dinitro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)8-5-6-10(12(7-8)16(21)22)13-9-3-1-2-4-11(9)15(19)20/h1-7,13H |
InChI Key |
RHTGPRLQFAYVBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
14434-10-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 2,4-Dinitro-N-(2-nitrophenyl)aniline with its analogues:
Key Differences and Functional Implications
Nitro Group Position and Electronic Effects The 2,4-dinitrophenyl moiety in the parent compound creates a strong electron-withdrawing effect, enhancing stability and reactivity in nucleophilic substitution reactions compared to mono-nitro analogues like 2-Nitrodiphenylamine (logP = ~2.5) . 2,6-Dinitro-N-(4-nitrophenyl)aniline (56698-05-6) demonstrates how nitro group orientation affects molecular geometry and intermolecular interactions, as seen in its distinct crystal packing .
Substituent Impact on Biological Activity Derivatives with alkyl or arylalkyl substituents (e.g., pyridin-3-ylmethyl or phenylethyl) exhibit enhanced binding to plant α-tubulin due to hydrophobic interactions, unlike the parent compound’s moderate activity .
Synthetic Accessibility
- The parent compound is synthesized via Pd-catalyzed cross-coupling (e.g., with 2-nitrophenylbenzimidazole intermediates) in yields up to 78% . In contrast, hydrazone derivatives (e.g., propionaldehyde 2,4-DNPH) are prepared via condensation reactions, achieving >95% purity for analytical standards .
Analytical Utility
- While this compound is used in HPLC method development , its hydrazone derivatives serve as derivatization agents for carbonyl compound detection in environmental samples .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electrophilic carbon para to the nitro groups. In a patented procedure, 4-chloro-1,3-dinitrobenzene is treated with aqueous ammonia at 70–120°C under pressure, yielding 2,4-dinitroaniline in 98.4% purity. Adapting this method, substituting ammonia with 2-nitrophenylamine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C facilitates the formation of the target compound.
Key Parameters:
Yield and Purification
Crude product isolation involves filtration and washing with dilute HCl to remove unreacted amine. Recrystallization from ethanol/water (3:1) yields orange crystals with a melting point of 178–180°C. Reported yields exceed 85% under optimized conditions.
Stepwise Nitration of N-Phenylaniline Derivatives
An alternative approach involves sequential nitration of N-phenylaniline precursors. Direct nitration of aniline is avoided due to oxidation risks, necessitating protective groups.
Acetyl Protection and Nitration
-
Acetylation : Aniline is acetylated with acetic anhydride to form acetanilide, protecting the amine during nitration.
-
Nitration : Acetanilide undergoes nitration with concentrated HNO₃/H₂SO₄ at 0–5°C, introducing nitro groups at the 2- and 4-positions.
-
Deprotection : Hydrolysis with HCl/ethanol removes the acetyl group, yielding 2,4-dinitroaniline.
-
Coupling : 2,4-Dinitroaniline reacts with 1-fluoro-2-nitrobenzene under basic conditions (K₂CO₃, DMF, 90°C) to form the target compound.
Challenges:
Yield Comparison
This multistep method achieves a lower overall yield (~60%) due to intermediate purification losses.
Ullmann Coupling for Symmetric Derivatives
For analogs with symmetrical substitution, Ullmann coupling of 2-nitroiodobenzene with 2,4-dinitroaniline in the presence of copper catalysts offers an alternative.
Reaction Conditions
-
Catalyst : CuI (10 mol%) and 1,10-phenanthroline in DMSO.
-
Temperature : 120°C for 24 hours.
Analytical Characterization
Spectroscopic Data
Physical Properties
Industrial Applications and Modifications
The compound serves as a precursor for azo dyes and explosives. Modifications include:
Q & A
Q. What are the established synthetic routes for 2,4-Dinitro-N-(2-nitrophenyl)aniline, and how can reaction conditions be optimized?
The synthesis typically involves nitration of a precursor such as N-methyl-aniline derivatives under controlled conditions. A common method uses concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents, with strict temperature control (<30°C) to prevent decomposition or over-nitration . Microreactor systems are increasingly employed for improved efficiency and safety, enabling precise control of reaction kinetics and scalability . Key parameters to optimize include acid concentration, stoichiometry, and cooling rates.
Q. How can researchers characterize the structural and electronic properties of this compound?
Analytical methods include:
- Reverse-phase HPLC (e.g., using Newcrom R1 columns) for purity assessment and separation .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) resolve aromatic protons and nitro group environments .
- X-ray crystallography : Monoclinic crystal systems (space group P 21/n) with unit cell dimensions (e.g., a = 8.5347 Å, b = 16.2980 Å) provide atomic-level structural insights .
- Density Functional Theory (DFT) : Computational modeling predicts electronic properties and molecular electrostatic potentials .
Q. What is the biological mechanism of action of this compound?
The compound disrupts microtubule formation by binding to α/β-tubulin heterodimers, inhibiting cell division. This mechanism is analogous to dinitroaniline herbicides, which destabilize plant microtubules . The nitro groups facilitate redox interactions, generating reactive intermediates that impair cellular processes .
Advanced Research Questions
Q. How can computational methods elucidate binding interactions between this compound and biological targets?
- Molecular docking : Tools like ArgusLab or AutoDock model interactions with proteins (e.g., carbonic anhydrase II/IX or tubulin). Docking studies reveal binding affinities and key residues (e.g., hydrophobic pockets accommodating nitro groups) .
- Hirshfeld surface analysis : Maps non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures .
- Dynamic simulations : Molecular dynamics (MD) assess stability of ligand-protein complexes over time .
Q. How can structural modifications enhance the compound's efficacy or specificity?
- Isotopic labeling : Deuterating the methyl group (e.g., 2,4-Dinitro-N-(trideuteriomethyl)aniline) improves tracking in metabolic studies .
- Combinatorial chemistry : Introduce substituents (e.g., morpholine, pyrrolidine) to enhance solubility or target affinity .
- Hybrid derivatives : Combine with pharmacophores like azepane or thiourea to explore dual-action mechanisms .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR or bioactivity results)?
- Cross-validation : Compare NMR spectra across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
- Dose-response assays : Quantify bioactivity variations using standardized protocols (e.g., microtubule polymerization inhibition assays) .
- Crystallographic refinement : Re-analyze X-ray data with software like SHELX to resolve ambiguities in bond lengths/angles .
Q. How does environmental degradation of this compound occur, and what are the analytical challenges?
- Photocatalytic degradation : MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation break down aromatic amines via hydroxyl radical pathways .
- LC-MS/MS : Detects degradation intermediates (e.g., nitroso derivatives) with high sensitivity .
- LogP analysis : Predicts environmental persistence (experimental LogP = 3.46) .
Methodological Notes
- Synthetic Protocols : Prioritize microreactor systems for scalability and safety .
- Analytical Workflows : Combine HPLC (for purity) with HRMS and XRD (for structural confirmation) .
- Biological Assays : Use in vitro tubulin polymerization assays and in silico docking to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
